![molecular formula C17H20N4O B10974040 N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974040.png)
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common method includes the use of ultrasound irradiation, which has been shown to be effective in producing high yields of the desired product . The process typically involves the reaction of N-(adamantan-1-yl)-3-amino-1H-pyrazole-4-carboxamide with formylated active proton compounds under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating and electron-withdrawing groups, which can significantly affect the compound’s photophysical properties . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced or modified properties.
Scientific Research Applications
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a fluorophore for studying the dynamics of intracellular processes and as a chemosensor . In biology and medicine, it has shown potential as an antitumor agent due to its significant kinase inhibitory activity . Additionally, its unique photophysical properties make it useful in the development of organic light-emitting devices and other optical applications .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain kinases, which are enzymes involved in the regulation of cell growth and proliferation . The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups, which affect its absorption and emission behaviors .
Comparison with Similar Compounds
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share similar structural motifs but differ in their specific functional groups and properties. The unique adamantyl group in this compound contributes to its distinct photophysical and biological activities, setting it apart from other derivatives.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H20N4O/c22-16(14-7-15-18-2-1-3-21(15)20-14)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,22) |
InChI Key |
BNMZTRSKBMPDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN5C=CC=NC5=C4 |
Origin of Product |
United States |
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